molecular formula C8H13Cl2NO2 B1202250 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine CAS No. 52836-31-4

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine

Cat. No.: B1202250
CAS No.: 52836-31-4
M. Wt: 226.1 g/mol
InChI Key: YNQSILKYZQZHFJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine, also known as 3-(Dichloroacetyl)-2,2,5-trimethyloxazolidine, is the detoxifying enzyme glutathione S-transferase (GST) . This enzyme plays a crucial role in the detoxification of herbicides in plants .

Mode of Action

The compound interacts with its target, GST, by inducing its expression and activity . This interaction results in an increased ability of the enzyme to react with its substrate, 1-chloro-2,4-dinitrobenzene (CDNB), thereby enhancing the detoxification process .

Biochemical Pathways

The compound affects the biochemical pathway involving the detoxification of herbicides. It increases the expression levels of detoxifying enzymes, including GST, catalase (CAT), and peroxidase (POD), thereby reducing the phytotoxicity of sulfonylurea herbicides in maize seedlings .

Pharmacokinetics

It’s known that the compound is used as an inert ingredient in herbicide formulations applied to corn, with a maximum limit of 05 pounds per acre .

Result of Action

The result of the compound’s action is the protection of maize from damage by chlorsulfuron, a sulfonylurea herbicide . By inducing the production of glutathione (GSH) and the activity of GST, the compound enhances the ability of maize to detoxify chlorsulfuron .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the concentration of the compound and the presence of other substances. For example, the R-isomer of the compound has been found to have optimal protective effects at a concentration of 25 mg·L −1 .

Biochemical Analysis

Biochemical Properties

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine plays a significant role in biochemical reactions, particularly in the induction of glutathione (GSH) production and glutathione S-transferase (GST) activity. The compound interacts with enzymes such as GST, which is involved in detoxification processes. The R-isomer of this compound has been shown to enhance the ability of GST to react with substrates like 1-chloro-2,4-dinitrobenzene (CDNB), thereby protecting cells from damage by herbicides .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce the production of antioxidative enzymes such as catalase (CAT) and peroxidase (POD), which play crucial roles in mitigating oxidative stress within cells . Additionally, it affects the expression of genes involved in detoxification and stress response pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. The compound binds to GST, enhancing its activity and facilitating the detoxification of harmful substances. This binding interaction leads to the activation of antioxidative pathways and the upregulation of genes associated with stress response . Furthermore, this compound does not appear to produce toxic metabolites, distinguishing it from other compounds with similar structures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its efficacy in inducing GST activity and antioxidative responses over extended periods . Long-term studies have shown that this compound continues to protect cells from oxidative damage and maintain cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces GST activity and enhances antioxidative responses without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to detoxification and antioxidative responses. The compound interacts with enzymes such as GST, which catalyzes the conjugation of GSH to various substrates, facilitating their excretion from the cell . This interaction enhances the cell’s ability to detoxify harmful substances and maintain metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments where it exerts its effects . Its localization within cells is crucial for its role in enhancing antioxidative responses and protecting cells from oxidative damage.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and organelles involved in detoxification processes. The compound’s activity is influenced by its subcellular localization, as it interacts with enzymes and biomolecules within these compartments . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its efficacy in protecting cells from oxidative stress.

Chemical Reactions Analysis

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine include:

Compared to these compounds, this compound is unique due to its specific dichloroacetyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in applications such as herbicide safeners and other agrochemical uses .

Properties

IUPAC Name

2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2NO2/c1-5-4-11(7(12)6(9)10)8(2,3)13-5/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQSILKYZQZHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(O1)(C)C)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5028031
Record name 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine
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Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52836-31-4
Record name 2,2,5-Trimethyl-3-(dichloroacetyl)-1,3-oxazolidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2,2-dichloro-1-(2,2,5-trimethyl-3-oxazolidinyl)-
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Record name 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dichloroacetyl)-2,2,5-trimethyloxazolidine
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Record name 2,2,5-TRIMETHYL-3-DICHLOROACETYL-1,3-OXAZOLIDINE
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Synthesis routes and methods I

Procedure details

Eighteen (18) milliliters of a benzene solution containing 4.6 g. of 2,2,5-trimethyl oxazolidine was added to 25 ml. of benzene and 4.5 g. of triethylamine. Five and nine-tenths (5.9 g.) grams of dichloroacetyl chloride was added dropwise with stirring and cooling in an ice bath. When reaction was complete the mixture was poured into water and the benzene layer separated, dried over anhydrous magnesium sulfate and the benzene removed under vacuum. Yield was 7.7 g. of an oil, nD30 =1.4950.
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Synthesis routes and methods II

Procedure details

Eighteen milliliters of a benzene solution containing 4.6 g. of 2,2,5-trimethyl oxazolidine was added to 25 ml. of benzene and 4.5 g. of triethylamine. Five and nine-tenths grams of dichloroacetyl chloride was added dropwise with stirring and cooling in an ice bath. When reaction was complete the mixture was poured into water and the benzene layer separated, dried over anhydrous magnesium sulfate and the benzene removed under vacuum. Yield was 7.7 g. of an oil, nD30 = 1.4950.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 3-(Dichloroacetyl)-2,2,5-trimethyloxazolidine (R-29148) in agriculture?

A1: R-29148 acts as a herbicide safener, specifically providing protection to crops like corn from damage caused by certain thiocarbamate herbicides. []

Q2: How does R-29148 interact with thiocarbamate herbicides to protect crops?

A2: While the exact mechanism is not fully elucidated in the provided research, studies demonstrate that R-29148 effectively reduces the phytotoxicity of thiocarbamate herbicides like EPTC (S-ethyl dipropylthiocarbamate) and vernolate (S-propyl dipropylthiocarbamate) on corn. This suggests that R-29148 might enhance the detoxification of these herbicides within the corn plant, allowing for healthy growth even in their presence. []

Q3: Were there any limitations observed in the protective effect of R-29148 compared to other formulations?

A3: Research indicated that starch xanthate formulations of EPTC and vernolate, when combined with R-29148, provided a lower level of protection to corn compared to the direct addition of R-29148. This suggests potential formulation-specific interactions that might influence the efficacy of R-29148. []

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